molecular formula C₄₄H₅₂N₄O₈ B1145192 18-O-Desmethyl Vinorelbine CAS No. 868596-47-8

18-O-Desmethyl Vinorelbine

Cat. No.: B1145192
CAS No.: 868596-47-8
M. Wt: 764.91
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-O-Desmethyl Vinorelbine involves the modification of the vinorelbine molecule. The process typically includes the removal of the 18-O-methyl group from vinorelbine. This can be achieved through various chemical reactions, including hydrolysis and demethylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as vinorelbine but with additional steps to ensure the removal of the 18-O-methyl group. The process involves stringent reaction conditions and purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 18-O-Desmethyl Vinorelbine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

18-O-Desmethyl Vinorelbine, like vinorelbine, exerts its effects by binding to tubulin and inhibiting microtubule formation. This disruption of the mitotic spindle prevents cell division and leads to cell death. The compound specifically targets the M and S phases of the cell cycle . The molecular targets and pathways involved include tubulin and microtubule-associated proteins .

Comparison with Similar Compounds

Uniqueness: 18-O-Desmethyl Vinorelbine is unique due to the absence of the 18-O-methyl group, which may influence its pharmacological properties and therapeutic potential. This structural difference can affect its binding affinity to tubulin and its overall efficacy in cancer treatment .

Properties

CAS No.

868596-47-8

Molecular Formula

C₄₄H₅₂N₄O₈

Molecular Weight

764.91

Synonyms

(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester;  Vinorelbine Impurity

Origin of Product

United States

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